molecular formula C16H24N2O3 B5125378 Ethyl 4-[(2-methoxyphenyl)methylamino]piperidine-1-carboxylate

Ethyl 4-[(2-methoxyphenyl)methylamino]piperidine-1-carboxylate

Cat. No.: B5125378
M. Wt: 292.37 g/mol
InChI Key: GDCUAYBKXYEFPB-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methoxyphenyl)methylamino]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The compound also features an ethyl ester group and a methoxyphenyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name

ethyl 4-[(2-methoxyphenyl)methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-3-21-16(19)18-10-8-14(9-11-18)17-12-13-6-4-5-7-15(13)20-2/h4-7,14,17H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCUAYBKXYEFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-methoxyphenyl)methylamino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the methoxyphenyl and ethyl ester groups. One common synthetic route involves the reaction of 4-aminopiperidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to form the intermediate 4-[(2-methoxyphenyl)methylamino]piperidine. This intermediate is then reacted with ethyl chloroformate to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-methoxyphenyl)methylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(2-methoxyphenyl)methylamino]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-methoxyphenyl)methylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
  • Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate

Uniqueness

Ethyl 4-[(2-methoxyphenyl)methylamino]piperidine-1-carboxylate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

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